4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

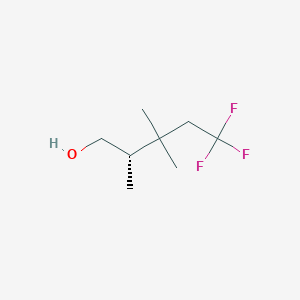

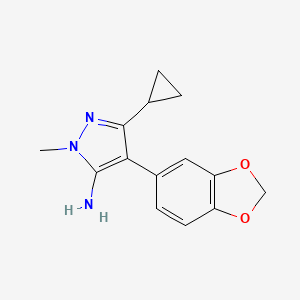

“4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde” is a chemical compound with the molecular formula C13H13NO3 . It is used in scientific research, particularly in proteomics .

Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde” consists of a benzaldehyde group attached to an isoxazole ring via a methoxy group . The isoxazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

“4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde” has a molecular weight of 231.247 Da . Its exact physical properties, such as melting point, boiling point, and solubility, are not provided in the available resources .Aplicaciones Científicas De Investigación

Anti-Breast Cancer Activity

This compound has been used in the design and synthesis of derivatives that act as potent BRD4 inhibitors with anti-breast cancer activity . One such derivative, DDT26, has shown significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It has been found to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

Inhibitory Activities Against BRD4

The compound has been used in the synthesis of derivatives that exhibit robust inhibitory activity against BRD4 at sub-micromolar concentrations . BRD4 inhibitors have demonstrated promising potential in cancer therapy .

Potential Use in Rheumatoid and Inflammatory Diseases

The compound has been used in the synthesis of 3,4 and 4,5-disubstituted and 3,4,5-trisubstituted isoxazoles, which have been tested for their inhibitory potency against cytP450 . These compounds have been developed as potential agents for the treatment of rheumatoid and inflammatory diseases .

Study of Biomolecule:Ligand Complexes

The compound has been used in the study of biomolecule:ligand complexes . This involves the investigation of the interactions between biomolecules and ligands, which can provide valuable insights into the mechanisms of biological processes .

Free Energy Calculations

The compound has been used in free energy calculations . These calculations are crucial in the study of various physical and chemical processes, including phase transitions, chemical reactions, and protein folding .

Structure-Based Drug Design

The compound has been used in structure-based drug design . This involves the design of drugs based on the three-dimensional structure of the biological target .

Refinement of X-ray Crystal Complexes

The compound has been used in the refinement of X-ray crystal complexes . This involves the use of X-ray crystallography to determine the atomic and molecular structure of a crystal .

Development of Novel Therapeutic Agents

Given the wide range of applications and the promising results obtained from the studies mentioned above, this compound could be used as a starting point for the development of novel therapeutic agents . These agents could potentially offer new treatment options for various diseases, including cancer and inflammatory diseases .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9-13(10(2)17-14-9)8-16-12-5-3-11(7-15)4-6-12/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLHECCOGOQRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2640859.png)

![1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2640862.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2640863.png)

![4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2640865.png)

![5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2640867.png)

![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)

![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2640873.png)

![2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2640875.png)

![2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2640877.png)